molecular formula C17H23N3O6S B11940490 Z-Gly-gly-met-OH

Z-Gly-gly-met-OH

Cat. No.: B11940490
M. Wt: 397.4 g/mol
InChI Key: VLJOWOASNQUTGI-ZDUSSCGKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-gly-met-OH typically involves the stepwise coupling of protected amino acids. One common method is the use of N-benzyloxycarbonyl-glycine (Z-Gly-OH) as a starting material. The synthesis proceeds through the following steps:

    Coupling of Z-Gly-OH with glycine: This step involves the activation of the carboxyl group of Z-Gly-OH using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and subsequent reaction with glycine to form Z-Gly-gly-OH.

    Coupling of Z-Gly-gly-OH with methionine: The carboxyl group of Z-Gly-gly-OH is activated using a coupling reagent and then reacted with methionine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and solvent, to maximize yield and purity. The use of automated peptide synthesizers can also enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Z-Gly-gly-met-OH undergoes various chemical reactions, including:

    Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents such as hydrogen peroxide or performic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the methionine residue, using reducing agents like sodium borohydride.

    Substitution: The amino groups in the peptide can participate in substitution reactions, such as acylation or alkylation, to form derivatives with modified properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid

    Reduction: Sodium borohydride

    Substitution: Acyl chlorides, alkyl halides

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone

    Reduction: Reduced methionine derivatives

    Substitution: Acylated or alkylated peptide derivatives

Scientific Research Applications

Z-Gly-gly-met-OH has diverse applications in scientific research:

    Chemistry: It is used as a model compound in studies of peptide synthesis, structure, and reactivity.

    Biology: The compound serves as a substrate in enzymatic studies and as a model peptide in protein folding and stability research.

    Medicine: this compound is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.

    Industry: The compound is used in the development of peptide-based materials and as a standard in analytical techniques such as high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of Z-Gly-gly-met-OH involves interactions with various molecular targets and pathways:

    Antioxidant Activity: The methionine residue can scavenge reactive oxygen species, thereby protecting cells from oxidative damage.

    Enzymatic Interactions: The peptide can act as a substrate or inhibitor for enzymes involved in peptide metabolism, influencing cellular processes.

    Cell Signaling: this compound may modulate signaling pathways by interacting with receptors or other signaling molecules, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Glycylmethionine (Gly-Met): A dipeptide consisting of glycine and methionine.

    Methionylglycine (Met-Gly): The reverse sequence of Gly-Met.

    Z-Gly-OH: N-benzyloxycarbonylglycine, a precursor in the synthesis of Z-Gly-gly-met-OH.

Uniqueness

This compound is unique due to its tripeptide structure, which provides distinct chemical and biological properties compared to dipeptides like Gly-Met and Met-Gly. The presence of the N-benzyloxycarbonyl group enhances its stability and reactivity, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C17H23N3O6S

Molecular Weight

397.4 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid

InChI

InChI=1S/C17H23N3O6S/c1-27-8-7-13(16(23)24)20-15(22)10-18-14(21)9-19-17(25)26-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,21)(H,19,25)(H,20,22)(H,23,24)/t13-/m0/s1

InChI Key

VLJOWOASNQUTGI-ZDUSSCGKSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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